N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide
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Overview
Description
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both amino and methoxy groups on the phenyl ring, along with the pyridine carboxamide moiety, makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 3-amino-4-methoxyaniline with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between 3-amino-4-methoxyaniline and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Another pyridine derivative with similar structural features but different biological activities.
Thieno[2,3-b]pyridine derivatives: Compounds with a fused thiophene ring, exhibiting distinct chemical and biological properties
Uniqueness
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of amino, methoxy, and carboxamide groups on a pyridine scaffold makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-5-4-10(7-11(12)14)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) |
InChI Key |
FSKDGHNYBSDNKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N |
Origin of Product |
United States |
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